Glyceryl dioleate

Overview

Description

Biochemical Analysis

Biochemical Properties

Glyceryl dioleate is a neutral lipid involved in various metabolic pathways in the cell . It is an important component of membranes and also acts as a secondary messenger . It has been shown to be involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .

Cellular Effects

It has been suggested that it can be used to treat breast cancer . This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism, particularly in cancer cells.

Molecular Mechanism

It is known that the increase of hydrocarbon tail chains in this compound leads to the enhanced steric hindrance effect, which in turn leads to the deterioration of tribological properties .

Temporal Effects in Laboratory Settings

It is known that it is stable at -20°C .

Dosage Effects in Animal Models

It is known that the dose of agents required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

This compound is involved in various metabolic pathways in the cell . It is an important component of membranes and also acts as a secondary messenger . It has been shown to be involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .

Transport and Distribution

It is known that it is soluble in DMF and Ethanol .

Subcellular Localization

It is known that it is an important component of membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

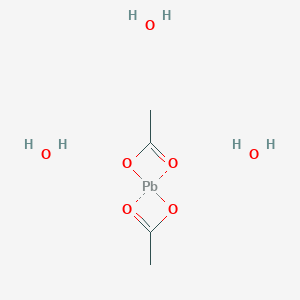

Glyceryl dioleate can be synthesized through various methods, including enzymatic and chemical processes. One common method involves the lipase-catalyzed glycerolysis of vinyl oleate with glycerol. This reaction is typically conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst . The reaction yields a high purity of 1,3-diolein, with minimal by-products .

Industrial Production Methods

In industrial settings, diolein is often produced through the glycerolysis of native oils. This method is preferred due to its efficiency and environmental friendliness. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst loading, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Glyceryl dioleate undergoes various chemical reactions, including esterification, transesterification, and oxidation. These reactions are essential for the synthesis of structured lipids and other derivatives .

Common Reagents and Conditions

Esterification: This compound can be esterified with fatty acids like palmitic acid using catalysts such as EDCI and DMAP.

Transesterification: This reaction involves the exchange of ester groups between diolein and other compounds, often catalyzed by lipases.

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products under specific conditions.

Major Products

The major products formed from these reactions include structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, which is important in infant nutrition .

Scientific Research Applications

Glyceryl dioleate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor for the synthesis of structured lipids, which are essential in nutritional studies and the development of functional foods . In medicine, diolein is studied for its potential benefits in obesity and lipemia prevention . Additionally, diolein is used in the formulation of emulsifiers and surfactants in the cosmetic industry .

Mechanism of Action

Glyceryl dioleate exerts its effects primarily through its role as an emulsifier and its interaction with lipid metabolism pathways. It activates protein kinase C (PKC) by enhancing its binding to membranes, which is crucial for various cellular processes . This compound also influences lipid absorption and metabolism, contributing to its beneficial effects on obesity and lipemia .

Comparison with Similar Compounds

Glyceryl dioleate is often compared to other diacylglycerols and triacylglycerols. Similar compounds include:

1,2-Glyceryl dioleate: Another diacylglycerol with different positional isomerism, affecting its physical and chemical properties.

Triacylglycerols (TAGs): These compounds have three fatty acid chains and are the main form of stored fat in the body.

Monoacylglycerols (MAGs): These compounds have a single fatty acid chain and are intermediates in lipid metabolism.

This compound is unique due to its specific structure, which allows for targeted applications in nutrition and industry .

Properties

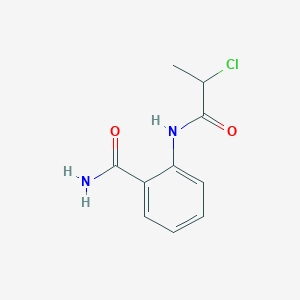

IUPAC Name |

(2-hydroxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAWQKGUORNASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081110-78-1, 25637-84-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2081110-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioleic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diolein interact with Protein Kinase C (PKC)?

A1: Diolein binds to PKC in conjunction with calcium ions and phospholipids, particularly phosphatidylserine [, , ]. This binding event increases PKC's affinity for calcium, leading to its activation [, ]. The activation mechanism is thought to involve changes in the interaction of PKC with the phospholipid membrane, potentially through phase separation or alterations in headgroup spacing [].

Q2: What are the downstream effects of PKC activation by Diolein?

A2: PKC activation by Diolein initiates a cascade of phosphorylation events that regulate various cellular processes. One example is the phosphorylation of the 40S ribosomal subunit protein S6, which has been linked to the effects of phorbol ester tumor promoters []. Diolein has also been shown to stimulate luteinizing hormone release in permeabilized pituitary cells, suggesting its involvement in exocytosis [].

Q3: Does the presence of Diolein affect the phosphorylation of specific PKC substrates?

A3: Yes, the choice of substrate can influence how Diolein activates PKC. For example, with the platelet protein P47 as a substrate, Diolein activates PKC without significantly shifting the enzyme's affinity for calcium []. In contrast, with histone as a substrate, Diolein significantly reduces the calcium concentration required for PKC activation [].

Q4: How does the presence of Diolein affect the properties of lipid membranes?

A7: Diolein, being a diacylglycerol with a single double bond in its fatty acid chain, acts as a membrane destabilizer, promoting the formation of high-curvature intermediates and disordered cubic phases in lipid bilayers []. It lowers the threshold temperature for the transition from the liquid-crystalline phase to isotropic phases, affecting membrane fluidity and permeability [].

Q5: Does the isomeric form of Diolein influence its effects on membrane properties?

A8: Yes, while both 1,2-Diolein and 1,3-Diolein act as bilayer destabilizers, 1,2-Diolein exhibits a slightly stronger effect, promoting the hexagonal phase and increasing membrane leakage and fusion rates to a greater extent than 1,3-Diolein [].

Q6: How is Diolein used in the enzymatic synthesis of triacylglycerols?

A9: Diolein serves as a substrate for the enzyme diacylglycerol acyltransferase (DGAT) []. DGAT catalyzes the acylation of Diolein, using acyl-CoA as the acyl donor, to produce triacylglycerols, which are essential components of fats and oils []. This reaction is crucial for triacylglycerol biosynthesis and lipid body formation in various organisms, including oleaginous fungi [].

Q7: What factors influence the enzymatic synthesis of 1,3-Diolein?

A10: The enzymatic synthesis of 1,3-Diolein, often through esterification of oleic acid with glycerol using immobilized lipases, is influenced by factors such as the type of lipase used, solvent properties, temperature, reaction time, and the presence of molecular sieves [, , ]. For example, the lipase from Candida sp. 99-125 exhibits high selectivity for 1,3-Diolein synthesis, and its activity is significantly affected by the logP of the solvent used in the reaction medium [, ].

Q8: Can the selectivity of lipases for 1,3-Diolein synthesis be modulated?

A11: Yes, research suggests that the solvent plays a crucial role in modulating lipase selectivity []. Increasing the logP of the solvent enhances the yield of Diolein but decreases the lipase's selectivity for the sn-1 hydroxyl group of glycerol over the sn-2 hydroxyl group, leading to a reduced ratio of 1,3-Diolein to 1,2-Diolein [, ].

Q9: Have computational methods been used to study Diolein and related compounds?

A12: Yes, computational methods, particularly molecular dynamics simulations, have been employed to investigate the influence of solvents on the structure and activity of lipases during 1,3-Diolein synthesis []. These simulations revealed that solvents with varying logP values differently affect the lipase structure, influencing its catalytic activity and selectivity [].

Q10: How does the structure of diacylglycerols affect their ability to activate PKC?

A13: The glycerol backbone stereochemistry is crucial for PKC activation. 1,2-sn-Diolein effectively activates the enzyme, whereas 2,3-sn-Diolein and 1,3-Diolein do not []. This specificity suggests that the enzyme recognizes a particular spatial arrangement of the hydroxyl and acyl groups on the glycerol molecule [].

Q11: Does the degree of fatty acid saturation in Diolein influence PKC activation?

A14: While the presence of unsaturated fatty acid chains is not strictly required for PKC activation by Diolein, it significantly enhances the enzyme's activity. Vesicles containing Diolein but lacking unsaturated phospholipids require much higher Diolein concentrations to achieve activation comparable to unsaturated systems [].

Q12: What strategies have been explored to improve the stability and delivery of Diolein-based formulations?

A15: Diolein has been incorporated into nanostructured drug delivery systems, such as those containing doxorubicin and gadolinium complexes, for targeted cancer therapy and imaging []. These nanostructures, stabilized by Diolein's ability to form a foamy mesophase, enhance drug delivery, therapeutic efficacy, and imaging capabilities [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.